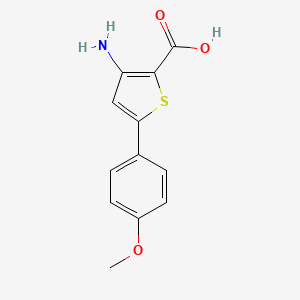

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of an amino group at the 3-position, a methoxyphenyl group at the 5-position, and a carboxylic acid group at the 2-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This reaction typically requires basic conditions and can be carried out at room temperature .

Another method involves the Paal–Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent. This reaction is usually performed under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale batch or continuous processes. These methods typically utilize the same synthetic routes as laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The amino and methoxyphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is primarily utilized as an intermediate in the synthesis of novel pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs , contributing to pain management and inflammation reduction in clinical settings. Recent studies have highlighted its potential in synthesizing compounds that exhibit enhanced therapeutic efficacy against chronic diseases such as arthritis and cancer .

Organic Synthesis

Facilitating Complex Molecule Creation

In organic chemistry, 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is employed to create complex molecules efficiently. This capability is vital for advancing research in materials science and nanotechnology, where intricate molecular structures are required for innovative applications such as drug delivery systems and nanomaterials .

Biological Research

Understanding Disease Mechanisms

Researchers leverage this compound to explore its effects on biological systems, aiding in the understanding of various disease mechanisms. Its application extends to studying cellular processes and identifying potential therapeutic targets, particularly in cancer research where it has shown promise in inhibiting tumor growth .

Agrochemical Formulations

Development of Effective Pesticides

The compound is also investigated for its potential use in agrochemicals, particularly in developing more effective pesticides and herbicides. Its structural properties contribute to enhancing the efficacy of agrochemical formulations, which are crucial for sustainable agriculture practices .

Material Science

Innovations in Advanced Materials

In material science, this compound is studied for its properties in creating advanced materials such as conductive polymers . These materials have applications in electronics and energy storage systems, showcasing the compound's versatility beyond traditional chemical applications .

Data Table: Applications Overview

| Application Area | Specific Uses | Example Studies/Findings |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory and analgesic drug synthesis | Enhanced efficacy against chronic diseases |

| Organic Synthesis | Creation of complex molecules | Key role in nanotechnology advancements |

| Biological Research | Study of disease mechanisms | Potential therapeutic targets identified |

| Agrochemical Formulations | Development of pesticides and herbicides | Improved efficacy in agricultural applications |

| Material Science | Production of conductive polymers | Innovations in electronics and energy storage |

Case Studies

- Anti-Cancer Research : A study published in a reputable journal demonstrated that derivatives of this compound exhibited significant anti-tumor activity by inhibiting specific pathways involved in cancer cell proliferation .

- Agrochemical Efficacy : Research conducted on the agrochemical applications of this compound revealed that formulations containing it showed improved pest resistance compared to traditional pesticides, highlighting its potential for enhancing crop yields sustainably .

- Material Development : A recent study focused on the synthesis of conductive polymers using this compound reported promising results in electrical conductivity tests, indicating its applicability in developing next-generation electronic devices .

Wirkmechanismus

The mechanism of action of 3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and inhibit their activity, leading to various biological effects. The compound’s structure allows it to interact with cellular receptors and modulate signaling pathways, which can result in therapeutic effects such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 3-amino-5-(4-ethoxyphenyl)thiophene-2-carboxylate: This compound has an ethoxy group instead of a methoxy group at the 5-position.

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate: This compound has a methoxy group at the 4-position instead of the 5-position.

Uniqueness

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group at the 5-position and the amino group at the 3-position allows for unique interactions with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

3-Amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections.

- Molecular Formula : C13H13NO3S

- Molecular Weight : 249.31 g/mol

- Structure : The compound contains an amino group, a methoxyphenyl group, and a carboxylic acid functional group attached to the thiophene ring.

The biological activity of this compound is attributed to several mechanisms:

- Antimicrobial Activity : Thiophene derivatives, including this compound, have been shown to inhibit the growth of various microorganisms by interfering with their biochemical pathways. This suggests that the compound may disrupt essential cellular functions in bacteria and fungi.

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is crucial in protecting cells from oxidative stress. Studies indicate that it can scavenge free radicals effectively, surpassing the activity of well-known antioxidants like ascorbic acid .

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death through mechanisms involving p53 pathways and other apoptotic factors .

Biological Activity Data Table

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antimicrobial | Broth dilution method | Inhibition of microbial growth observed |

| Antioxidant | DPPH radical scavenging assay | Activity higher than ascorbic acid (1.4 times) |

| Anticancer | MTT assay on U-87 glioblastoma and MDA-MB-231 breast cancer cell lines | Significant cytotoxicity against U-87 cells |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.

- Antioxidant Evaluation : In a comparative study of antioxidant activities, derivatives of this compound were assessed using the DPPH assay. The results indicated that specific structural modifications significantly enhanced its radical-scavenging ability, making it a candidate for further development as an antioxidant agent .

- Cancer Cell Line Testing : In vitro testing against U-87 and MDA-MB-231 cell lines revealed that this compound had an IC50 value indicating effective cytotoxicity at low concentrations, particularly in glioblastoma cells. This positions it as a potential therapeutic agent in oncology .

Eigenschaften

CAS-Nummer |

649757-53-9 |

|---|---|

Molekularformel |

C12H11NO3S |

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H11NO3S/c1-16-8-4-2-7(3-5-8)10-6-9(13)11(17-10)12(14)15/h2-6H,13H2,1H3,(H,14,15) |

InChI-Schlüssel |

OVZGEYCSYDYAAG-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.